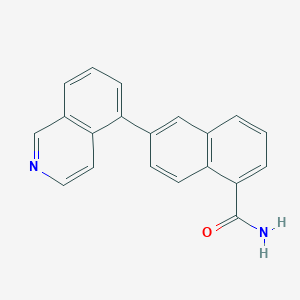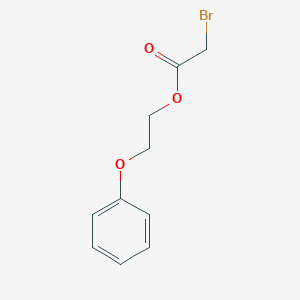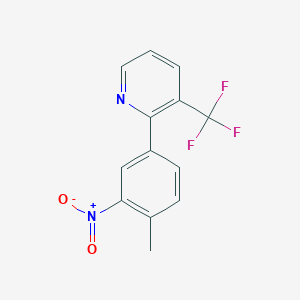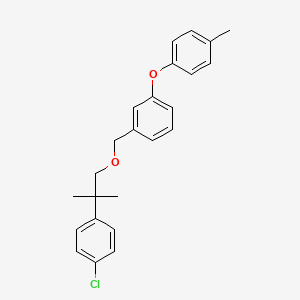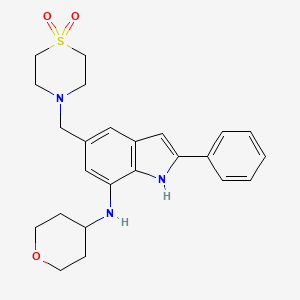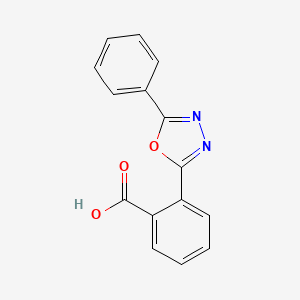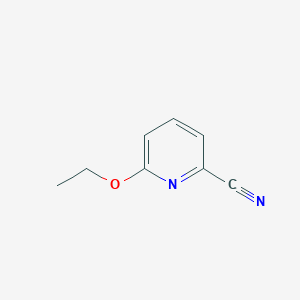
6-Ethoxypicolinonitrile
描述
6-Ethoxypicolinonitrile is an organic compound with the molecular formula C8H8N2O. It belongs to the class of pyridine derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to the pyridine ring, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypicolinonitrile typically involves the reaction of 2-chloro-6-ethoxypyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: 6-Ethoxypicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, dimethyl sulfoxide (DMSO), reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Major Products Formed:
Nucleophilic Substitution: Amines, alcohols, thiols.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
科学研究应用
6-Ethoxypicolinonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as dyes, pigments, and polymers
作用机制
The mechanism of action of 6-Ethoxypicolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The cyano group plays a crucial role in binding to the active site of the target molecule, while the ethoxy group influences the compound’s solubility and bioavailability .
相似化合物的比较
2-Cyano-6-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Cyano-4-ethoxypyridine: Similar structure but with the ethoxy group at the 4-position.
2-Cyano-6-ethoxyquinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness: 6-Ethoxypicolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both cyano and ethoxy groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
6-ethoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2H2,1H3 |
InChI 键 |
JOCHXJKHPBHTGO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=N1)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Formylphenyl)methyl]acetamide](/img/structure/B8688741.png)
![Benzoic acid, 4-[3-[(methylsulfonyl)oxy]propyl]-, methyl ester](/img/structure/B8688744.png)
![2,3-Dibromothieno[2,3-c]pyridine](/img/structure/B8688751.png)
![5-Dimethylamino-benzo[b]thiophene-2-carboxaldehyde](/img/structure/B8688768.png)
![6-chloro-1-ethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8688770.png)
![6-Methoxy-1-phenyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8688774.png)

